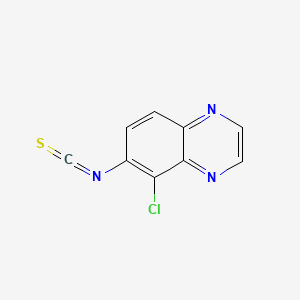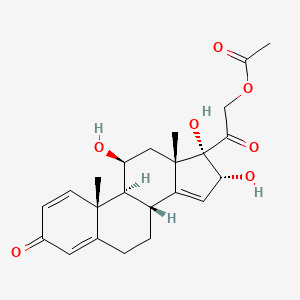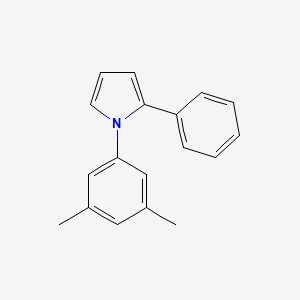
5-Chloro-6-isothiocyanatoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-isothiocyanatoquinoxaline: is a chemical compound with the molecular formula C9H4ClN3S and a molecular weight of 221.66 g/mol . It is a quinoxaline derivative, characterized by the presence of a chlorine atom at the 5th position and an isothiocyanate group at the 6th position on the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isothiocyanatoquinoxaline typically involves the reaction of 5-chloroquinoxaline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-6-isothiocyanatoquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Addition Reactions: Reagents such as primary or secondary amines are used, and the reactions are usually conducted at room temperature or slightly elevated temperatures in polar solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoxalines, depending on the nucleophile used.
Addition Reactions: Products include thiourea derivatives, which are formed by the addition of amines to the isothiocyanate group.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-6-isothiocyanatoquinoxaline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted quinoxalines and thiourea derivatives.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophilic amino acid residues makes it a valuable tool for probing enzyme active sites.
Medicine: While not used directly as a therapeutic agent, this compound is employed in medicinal chemistry research to develop potential drug candidates. Its derivatives have shown promise in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it suitable for the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-isothiocyanatoquinoxaline primarily involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool for studying enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
5-Bromo-6-isothiocyanatoquinoxaline: Similar in structure, with a bromine atom instead of chlorine.
6-Isothiocyanatoquinoxaline: Lacks the halogen substituent at the 5th position.
Uniqueness: 5-Chloro-6-isothiocyanatoquinoxaline is unique due to the presence of both a chlorine atom and an isothiocyanate group on the quinoxaline ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H4ClN3S |
|---|---|
Peso molecular |
221.67 g/mol |
Nombre IUPAC |
5-chloro-6-isothiocyanatoquinoxaline |
InChI |
InChI=1S/C9H4ClN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H |
Clave InChI |
KFLGWYXTWLDCCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C(=C1N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)



![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)




![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)


